molecular formula C24H24FN3O3S3 B4535983 ethyl 5-benzyl-2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate

ethyl 5-benzyl-2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate

Cat. No. B4535983
M. Wt: 517.7 g/mol
InChI Key: LMFRNXUOUKSNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex thiophene derivatives involves multi-step reactions, starting from simple precursors to achieve the desired structure. For instance, the synthesis of related compounds such as ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives involves cyclization, acylation, and reactions with various reagents to introduce different functional groups into the thiophene ring (Ghorab, Heiba, & El-gawish, 1995). These methodologies highlight the complexity and versatility of synthetic routes available for constructing thiophene-based compounds.

Molecular Structure Analysis

The determination of the molecular structure of thiophene derivatives is crucial for understanding their reactivity and potential applications. Techniques such as X-ray crystallography provide detailed insights into the molecular geometry, which is essential for structure-activity relationship studies. For example, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was elucidated to reveal its molecular geometry and hydrogen bonding patterns (Yeong et al., 2018).

Chemical Reactions and Properties

Thiophene derivatives undergo a range of chemical reactions, including cyclization, nucleophilic substitution, and electrophilic addition, due to the presence of reactive sites within their structure. These reactions enable the synthesis of various derivatives with different functional groups, expanding the chemical diversity and potential utility of these compounds. The synthesis of ethyl 2-aminothiophene-3-carboxylates and their cyclization to produce thiazin-4-ones underlines the reactivity of these compounds (Leistner et al., 1988).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the conditions under which these compounds can be handled, stored, and applied in various contexts. The crystalline structure and packing of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, as revealed by X-ray diffraction, are examples of how structural features influence physical properties (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by the nature and position of substituents on the thiophene ring. These properties dictate the compound's behavior in chemical reactions and its interaction with biological targets, which is crucial for designing compounds with desired biological activities. The reactivity of ethyl 2-aminothiophene-3-carboxylates towards cyclization and their potential anti-allergy activity are examples of how chemical properties can be tailored for specific applications (Leistner et al., 1988).

properties

IUPAC Name

ethyl 5-benzyl-2-[[[2-[(4-fluorophenyl)methylsulfanyl]acetyl]amino]carbamothioylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3S3/c1-2-31-23(30)20-13-19(12-16-6-4-3-5-7-16)34-22(20)26-24(32)28-27-21(29)15-33-14-17-8-10-18(25)11-9-17/h3-11,13H,2,12,14-15H2,1H3,(H,27,29)(H2,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFRNXUOUKSNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=S)NNC(=O)CSCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-benzyl-2-{[(2-{[(4-fluorobenzyl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]amino}thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-benzyl-2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-benzyl-2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-benzyl-2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-benzyl-2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-benzyl-2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-benzyl-2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.